

olsalazine DNA hypomethylating agent epigenetic modulator

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Compound Focus: Olsalazine

CAS No.: 15722-48-2

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Quantitative Data from Cellular Studies

Cell Line / Model	Experimental Treatment	Key Findings on Gene Expression	Cytotoxicity (IC50)	Citation
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| **MCF-7** (Breast Cancer) | **Olsalazine** (1.5 mM), Decitabine (3 mM), 24 hours | • **CDH1**: Non-significant increase • **uPA**: Significant increase | **Olsalazine**: 1.75 mM Decitabine: 3 mM | [1] | | **MDA-MB-231** (Breast Cancer) | **Olsalazine** (300 μM), Decitabine (300 μM), 24 & 48 hours | • **CDH1**: Significant increase (24h & 48h) • **uPA**: No significant change | ~300 μM (at 48h for both drugs) | [2] | | **CT26 & HCT116** (Colorectal Cancer) | Cu-Olsa nanoMOF | Upregulation of **TIMP3** and **AXIN2** (tumor suppressor genes) | Not explicitly stated | [3] |

Detailed Experimental Protocols

The following methodologies are commonly used to evaluate **olsalazine**'s epigenetic effects, primarily adapted from the studies cited above.

Cell Viability Assay (MTT Assay)

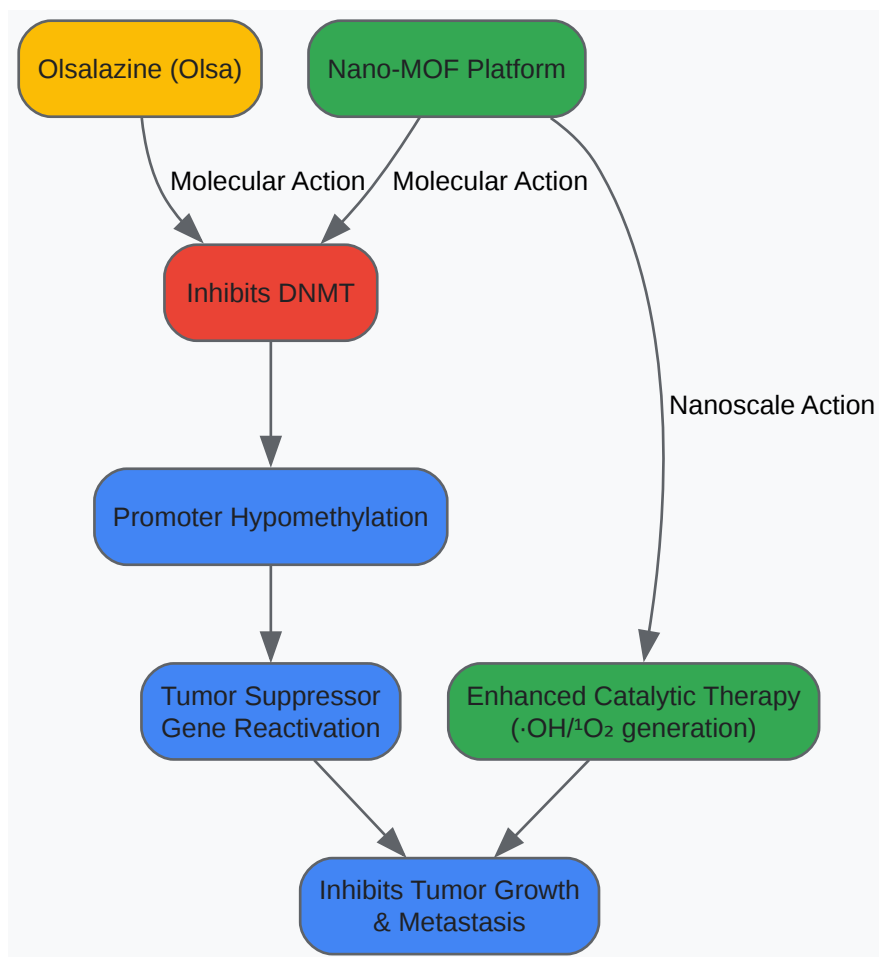
- **Purpose:** To determine the half-maximal inhibitory concentration (IC50) of a drug, which informs the selection of sub-lethal doses for subsequent gene expression experiments [1] [2].
- **Procedure:**
 - **Cell Seeding:** Plate cells (e.g., $5-7.5 \times 10^3$ cells/well) in a 96-well plate and incubate for 24 hours.
 - **Drug Treatment:** Prepare serial dilutions of **olsalazine** and a reference drug (e.g., decitabine). Treat cells with these concentrations for a set period (e.g., 24 or 48 hours).
 - **Viability Measurement:** Add MTT reagent to each well and incubate to allow formazan crystal formation. Dissolve the crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
 - **Data Analysis:** Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value [1] [2].

Gene Expression Analysis (Quantitative RT-PCR)

- **Purpose:** To evaluate changes in the mRNA expression of target genes following drug treatment [1] [2].
- **Procedure:**
 - **Cell Treatment and RNA Extraction:** Seed cells in a multi-well plate, treat with a sub-IC50 concentration of the drug, and incubate. After treatment, harvest cells and extract total RNA using a commercial kit, including a DNase I digestion step to remove genomic DNA.
 - **cDNA Synthesis:** Reverse-transcribe a specific amount of purified RNA into cDNA using a reverse transcription kit with random hexamers.
 - **Quantitative PCR (qPCR):** Prepare a reaction mix containing the cDNA, SYBR Green master mix, and gene-specific primers. Run the qPCR reaction with appropriate cycling conditions.
 - **Data Analysis:** Calculate the relative gene expression using a method such as Pfaffl's equation, normalizing to a housekeeping gene (e.g., GAPDH) [1] [2].

Broader Epigenetic Mechanisms & Applications

Beyond the gene-specific effects detailed in the tables, research indicates that **olsalazine** functions as a **DNA hypomethylating agent** by directly inhibiting DNMT enzymes. This action can reverse the hypermethylation-mediated silencing of multiple tumor suppressor genes [4] [3]. The following diagram illustrates its multi-level mechanisms of action, particularly in advanced nano-formulations.



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Olsalazine's epigenetic and nanoscale therapeutic mechanisms.

The field is advancing with innovative delivery systems. Researchers have incorporated **olsalazine** into **metal-organic frameworks (MOFs)** to create multi-functional nanodrugs [5] [3]. In such systems, **olsalazine** acts not only as an epigenetic modulator but also as a structural ligand. These platforms can synergistically combine chemotherapy, chemodynamic therapy, and immunotherapy for enhanced anti-tumor efficacy [5].

Key Insights for Researchers

- **Gene Expression is Context-Dependent:** The effect of **olsalazine** on specific genes can vary significantly between different cancer cell lines, as seen with the contrasting uPA expression in MCF-7 and MDA-MB-231 cells [1] [2].

- **Consider the Formulation:** The emerging nano-MOF platform demonstrates a strategy to augment **olsalazine**'s effects and integrate multiple therapeutic modalities, potentially overcoming limitations of conventional administration [5] [3].
- **Reference Drug Selection:** Decitabine, an FDA-approved hypomethylating drug, serves as a standard for comparing **olsalazine**'s potency and specificity in experimental settings [1] [2].

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